1-Adamantyl-(3-methyl-5-phenyl-4-phenylsulfanylpyrazol-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Adamantylcarbonyl)-3-methyl-5-phenyl-4-(phenylthio)-1H-pyrazole is a complex organic compound featuring a unique adamantane structure. Adamantane derivatives are known for their stability and diverse applications in various fields, including medicinal chemistry and materials science . This compound, in particular, combines the adamantane moiety with a pyrazole ring, making it a subject of interest for researchers.
Preparation Methods
The synthesis of 1-Adamantyl-(3-methyl-5-phenyl-4-phenylsulfanylpyrazol-1-yl)methanone involves several steps:
Starting Materials: The synthesis begins with adamantane derivatives, which are known for their stability and reactivity.
Reaction Conditions: The preparation typically involves radical-based functionalization reactions that convert diamondoid C–H bonds to C–C bonds.
Industrial Production: Industrial methods focus on optimizing yields and purity.
Chemical Reactions Analysis
1-(1-Adamantylcarbonyl)-3-methyl-5-phenyl-4-(phenylthio)-1H-pyrazole undergoes various chemical reactions:
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Substitution Reactions: It can undergo substitution reactions, particularly involving halogenated intermediates.
Common Reagents and Conditions: Reagents such as trifluoromethanesulfonic acid and trifluoroacetic anhydride are used in these reactions.
Major Products: The reactions yield a variety of products, including substituted adamantanes and higher diamondoids.
Scientific Research Applications
1-(1-Adamantylcarbonyl)-3-methyl-5-phenyl-4-(phenylthio)-1H-pyrazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Adamantyl-(3-methyl-5-phenyl-4-phenylsulfanylpyrazol-1-yl)methanone involves:
Molecular Targets: The compound interacts with specific molecular targets, including enzymes and receptors.
Pathways Involved: It affects various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
1-(1-Adamantylcarbonyl)-3-methyl-5-phenyl-4-(phenylthio)-1H-pyrazole can be compared with other similar compounds:
Similar Compounds: Compounds such as N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide and N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide share structural similarities.
Uniqueness: The presence of the pyrazole ring and the phenylthio group distinguishes it from other adamantane derivatives.
This comprehensive overview highlights the significance of 1-Adamantyl-(3-methyl-5-phenyl-4-phenylsulfanylpyrazol-1-yl)methanone in various scientific and industrial fields. Its unique structure and diverse applications make it a valuable compound for further research and development.
Properties
Molecular Formula |
C27H28N2OS |
---|---|
Molecular Weight |
428.6g/mol |
IUPAC Name |
1-adamantyl-(3-methyl-5-phenyl-4-phenylsulfanylpyrazol-1-yl)methanone |
InChI |
InChI=1S/C27H28N2OS/c1-18-25(31-23-10-6-3-7-11-23)24(22-8-4-2-5-9-22)29(28-18)26(30)27-15-19-12-20(16-27)14-21(13-19)17-27/h2-11,19-21H,12-17H2,1H3 |
InChI Key |
DMKMQKUBMWKECU-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1SC2=CC=CC=C2)C3=CC=CC=C3)C(=O)C45CC6CC(C4)CC(C6)C5 |
Canonical SMILES |
CC1=NN(C(=C1SC2=CC=CC=C2)C3=CC=CC=C3)C(=O)C45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.